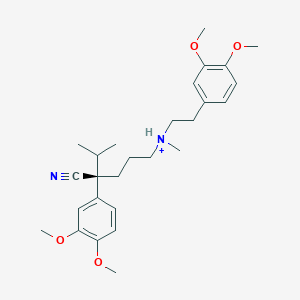

Dexverapamil(1+)

Description

Properties

Molecular Formula |

C27H39N2O4+ |

|---|---|

Molecular Weight |

455.6 g/mol |

IUPAC Name |

[(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]-methylazanium |

InChI |

InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/p+1/t27-/m1/s1 |

InChI Key |

SGTNSNPWRIOYBX-HHHXNRCGSA-O |

SMILES |

CC(C)C(CCC[NH+](C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Isomeric SMILES |

CC(C)[C@@](CCC[NH+](C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Canonical SMILES |

CC(C)C(CCC[NH+](C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

- Chiral Resolving Agent : Dexverapamil is utilized as a chiral resolving agent in synthetic chemistry, facilitating the separation of enantiomers in various chemical reactions.

Biology

- Multidrug Resistance Studies : The compound is extensively used to study the mechanisms of multidrug resistance in cancer cells, particularly its role as an inhibitor of P-glycoprotein (P-gp), a protein that contributes to drug efflux in resistant cancer cells .

Medicine

- Chemosensitization : Dexverapamil has been investigated as a chemosensitizer to enhance the efficacy of chemotherapeutic agents like epirubicin and vinblastine in patients with solid tumors and hematological malignancies. Clinical trials have shown that it can reduce the toxicity associated with these drugs while maintaining their therapeutic effects .

- Potential Use in Diabetes : Recent studies have indicated that verapamil (and by extension, Dexverapamil) may improve insulin secretion in children with newly diagnosed type 1 diabetes, highlighting its potential beyond oncology .

Industry

- Pharmaceutical Development : The compound is being explored for new drug formulations aimed at overcoming drug resistance in cancer treatments, making it significant for pharmaceutical research and development.

Case Study 1: Dexverapamil in Combination with Epirubicin

A Phase II trial evaluated the effects of Dexverapamil on patients with metastatic breast cancer receiving epirubicin. The study involved:

- Participants : 39 patients received epirubicin alone or with Dexverapamil.

- Findings : The addition of Dexverapamil did not increase epirubicin toxicity but reduced the area under the plasma concentration-time curve (AUC) of epirubicin, suggesting enhanced drug delivery and efficacy without added risk .

| Parameter | Epirubicin Alone | Epirubicin + Dexverapamil |

|---|---|---|

| AUC (µg ml⁻¹ h⁻¹) | 2968 | 1901 |

| Toxicity Incidence | Standard | Lower |

| Partial Responses | N/A | 17% |

Case Study 2: Dexverapamil as an MDR Reversal Agent

In another controlled trial involving patients with recurrent lymphomas:

- Participants : 154 patients were treated with EPOCH chemotherapy.

- Results : Among those who crossed over to receive Dexverapamil, there were notable responses despite prior treatment failures, indicating its potential effectiveness in reversing multidrug resistance .

| Treatment Group | Complete Responses | Partial Responses | Total Responses |

|---|---|---|---|

| EPOCH Alone | N/A | N/A | N/A |

| EPOCH + Dexverapamil | 3 | 2 | 12% |

Q & A

Q. What statistical methods address batch-to-batch variability in Dexverapamil(1+) synthesis quality control?

- Methodological Answer : Implement ANOVA with post-hoc Tukey tests to compare purity across batches. Use principal component analysis (PCA) to identify process variables (e.g., temperature, catalyst loading) contributing to variability. Document acceptance criteria (e.g., ≥98% ee) in the experimental protocol .

Ethical & Reproducibility Considerations

Q. How to ensure ethical compliance when using Dexverapamil(1+) in human-derived tissue studies?

- Methodological Answer : Obtain informed consent for tissue donation and anonymize donor data. Follow institutional review board (IRB) guidelines for secondary use of biospecimens. Disclose ethical approval identifiers in the methods section .

Q. What steps enhance reproducibility of Dexverapamil(1+) cardioprotective assays in multicentric studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.